![molecular formula C8H16N4 B13298190 2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13298190.png)
2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring substituted with a methyl group and an isopropyl group, as well as an ethanamine side chain. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine typically involves the cycloaddition reaction of an alkyne with an azide, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of the Alkyne: The alkyne precursor can be synthesized through various methods, such as the alkylation of terminal alkynes.
Preparation of the Azide: The azide precursor is typically prepared by the substitution reaction of an alkyl halide with sodium azide.
Cycloaddition Reaction: The alkyne and azide precursors are reacted in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce amines.
Scientific Research Applications
2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine has various scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their functions. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
1-Methyl-1H-1,2,3-triazole: A triazole derivative with a methyl group.
5-(Propan-2-yl)-1H-1,2,3-triazole: A triazole derivative with an isopropyl group.
Uniqueness
2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both a methyl group and an isopropyl group on the triazole ring, along with the ethanamine side chain, distinguishes it from other triazole derivatives and contributes to its distinct reactivity and applications.
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-(1-methyl-5-propan-2-yltriazol-4-yl)ethanamine |
InChI |
InChI=1S/C8H16N4/c1-6(2)8-7(4-5-9)10-11-12(8)3/h6H,4-5,9H2,1-3H3 |
InChI Key |
ZWJQKHNETADNBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



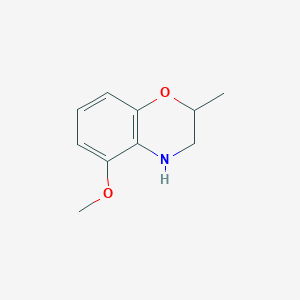
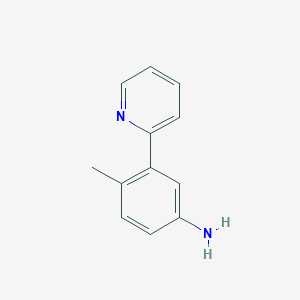
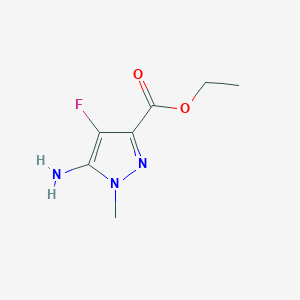
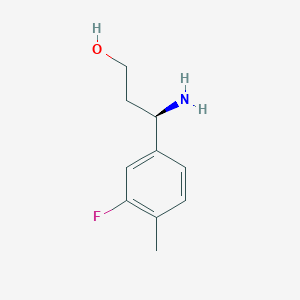
![5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13298123.png)

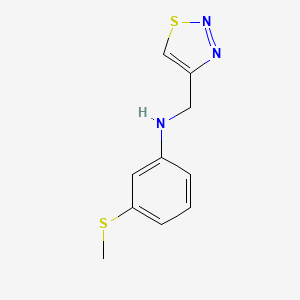
![4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13298151.png)
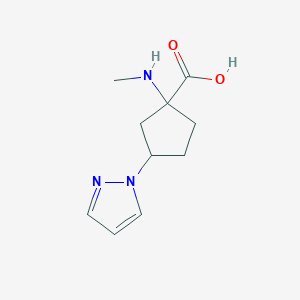

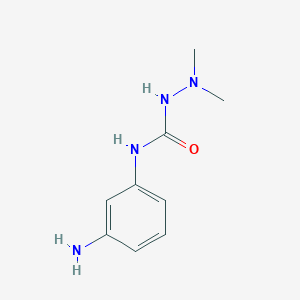
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13298177.png)

